molecular formula C21H11FN2O3S B2616802 7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one CAS No. 315679-75-5

7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one

Cat. No.: B2616802
CAS No.: 315679-75-5
M. Wt: 390.39
InChI Key: FEHCJJHQIHEEPV-UHFFFAOYSA-N
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Description

7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine intermediate, which is then coupled with the chromenone derivative. Key steps include:

    Formation of Thienopyrimidine: This involves the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions.

    Coupling Reaction: The thienopyrimidine intermediate is then reacted with a chromenone derivative in the presence of a suitable base and solvent to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using high-efficiency catalysts, and employing continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 7-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one
  • 7-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one
  • 7-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one

Uniqueness

The presence of the fluorophenyl group in 7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one imparts unique electronic properties, potentially enhancing its biological activity and stability compared to similar compounds with different substituents.

Properties

IUPAC Name

7-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11FN2O3S/c22-14-5-1-12(2-6-14)16-10-28-21-19(16)20(23-11-24-21)26-15-7-3-13-4-8-18(25)27-17(13)9-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHCJJHQIHEEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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